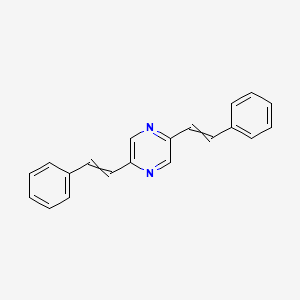
2,5-Bis(2-phenylethenyl)pyrazine
Cat. No. B8508844
M. Wt: 284.4 g/mol
InChI Key: MUIGGPOKWXIDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04260757
Procedure details


A solution of pyrazine-2,5-dicarboxaldehyde in water is prepared by ozonolysis of 2,5-distyrylpyrazine in methanol. The ozonide is decomposed with aqueous bisulfite and the reaction mixture evaporated under vacuum at 30°. The residual aqueous solution of the dialdehyde is purified by extraction with ether--first while acidic, then while basic. From 2 g. of starting material there is obtained 15 ml of asolution of the dialdehyde (theory 0.96 g.). The pH isadjusted to pH 10-11 and 5 ml. of 2% aqueous potassium cyanide is added with cooling and stirring to dissipate the heat of reaction. There is an instantaneous formation of a red-brown precipitate turning black. Up to this point all operations have been conducted under an inert atmosphere and below 30°. The reaction mixture is heated 5 minutes on a steam bath. The pH is adjusted to 6.5. The product is collected as a red-brown solid and is dried in vacuum at 55° to give 0.3 g. of a black solid, soluble in alkali to give a deep maroon solution and soluble in acid. Anal. Calcd. for the nonamer (Formula I, n=7, X and Y=COOK) as its dodecahydrate: C54H33N18O20K3.12H2O: C, 40.80; H, 3.27; N, 15.87. Found: C, 41.16; H, 3.26; N, 15.78. Acid-base titration establishes the isoelectric point at pH 6.5. In acid, K of the formula is replaced by H.



[Compound]
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:9]1[CH:14]=[N:13][C:12]([CH:15]=CC2C=CC=CC=2)=[CH:11][N:10]=1)=CC1C=CC=CC=1.S(=O)(O)[O-:24].[OH2:27]>CO>[N:13]1[CH:14]=[C:9]([CH:1]=[O:27])[N:10]=[CH:11][C:12]=1[CH:15]=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=CC1=CC=CC=C1)C1=NC=C(N=C1)C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
ozonide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture evaporated under vacuum at 30°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual aqueous solution of the dialdehyde is purified by extraction with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=NC(=C1)C=O)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.96 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
